

Senkyunolide N molecular formula and weight

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Compound of Interest

Compound Name: Senkyunolide N

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Senkyunolide N: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Senkyunolide N is a naturally occurring phthalide compound isolated from the rhizomes of Ligusticum Chuanxiong. While research on Senkyunolide N is still in its nascent stages, the broader class of senkyunolides has demonstrated significant therapeutic potential, exhibiting anti-inflammatory, neuroprotective, and cardiovascular protective properties. This technical guide provides a comprehensive overview of the known physicochemical properties of Senkyunolide N. Due to the limited availability of specific experimental data for Senkyunolide N, this document also presents detailed experimental protocols and signaling pathways for closely related and well-researched senkyunolides, namely Senkyunolide A, Senkyunolide H, and Senkyunolide I. This information serves as a valuable proxy and a foundation for future research into the therapeutic applications of Senkyunolide N.

Physicochemical Properties of Senkyunolide N

Senkyunolide N is a phthalide derivative with the following molecular characteristics:

Property	Value
Molecular Formula	C12H18O4
Molecular Weight	226.27 g/mol



Pharmacological Activities of Senkyunolides: A Class Overview

The senkyunolide family of compounds, primarily extracted from Umbelliferae plants, has been the subject of extensive pharmacological research.[1] These compounds are recognized for a wide spectrum of biological activities, including:

- Anti-inflammatory effects: Many senkyunolides have been shown to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Neuroprotective properties: Several senkyunolides exhibit protective effects on neuronal cells, suggesting their potential in the management of neurodegenerative disorders.
- Cardiovascular protection: Certain senkyunolides have demonstrated beneficial effects on the cardiovascular system, including vasorelaxant and anti-atherosclerotic activities.

Experimental Protocols for Key Senkyunolides

While specific experimental data for **Senkyunolide N** is not yet widely available, the following protocols for related senkyunolides provide a methodological framework for future investigations.

In Vitro Anti-Inflammatory Assay (Senkyunolide H)

Objective: To evaluate the anti-inflammatory effects of Senkyunolide H on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Methodology:

- Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Treatment: Cells are pre-treated with varying concentrations of Senkyunolide H for 2 hours prior to stimulation with LPS (1 μg/mL) for 24 hours.



- Nitric Oxide (NO) Assay: The production of nitric oxide, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
- Cytokine Analysis: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factoralpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Western Blot Analysis: Cellular lysates are subjected to SDS-PAGE and western blotting to determine the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In Vivo Neuroprotection Assay (Senkyunolide I)

Objective: To assess the neuroprotective effects of Senkyunolide I in a rat model of cerebral ischemia-reperfusion injury.

Methodology:

- Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.
- Drug Administration: Senkyunolide I is administered intravenously at the onset of reperfusion.
- Neurological Deficit Scoring: Neurological function is evaluated at 24 hours post-reperfusion using a standardized scoring system.
- Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
- Histopathological Analysis: Brain tissue is processed for hematoxylin and eosin (H&E) staining to assess neuronal damage.
- Biochemical Analysis: Brain homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide dismutase).

Quantitative Data for Key Senkyunolides



The following tables summarize key quantitative findings from studies on Senkyunolides A, H, and I.

Table 1: In Vitro Anti-Inflammatory Activity of Senkyunolide H

Concentration of Senkyunolide H	NO Production (% of LPS control)	TNF-α Release (% of LPS control)	IL-6 Release (% of LPS control)
10 μΜ	75.4 ± 5.2%	68.2 ± 4.9%	71.5 ± 6.1%
25 μΜ	52.1 ± 4.1%	45.8 ± 3.7%	49.3 ± 4.5%
50 μΜ	31.6 ± 3.5%	28.9 ± 3.1%	33.7 ± 3.9%

Table 2: In Vivo Neuroprotective Effects of Senkyunolide I

Treatment Group	Neurological Score (0-4)	Infarct Volume (% of hemisphere)
Sham	0.2 ± 0.1	0%
Vehicle (MCAO)	3.5 ± 0.4	45.2 ± 5.3%
Senkyunolide I (10 mg/kg)	2.1 ± 0.3	28.7 ± 4.1%
Senkyunolide I (20 mg/kg)	1.4 ± 0.2	19.5 ± 3.5%

Signaling Pathways of Senkyunolides

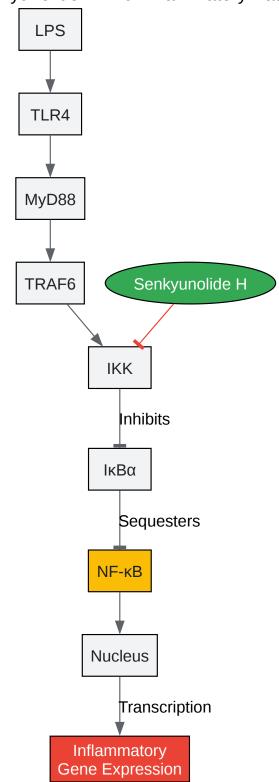
The therapeutic effects of senkyunolides are mediated through the modulation of various intracellular signaling pathways.

Anti-Inflammatory Signaling of Senkyunolide H

Senkyunolide H has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.



Senkyunolide H Anti-Inflammatory Pathway



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Caption: Senkyunolide H inhibits the NF-kB signaling pathway.



Neuroprotective Signaling of Senkyunolide I

Senkyunolide I is reported to confer neuroprotection by activating the Phosphatidylinositol 3kinase (PI3K)/Akt signaling pathway, which promotes cell survival.

Senkyunolide I PIP2 **Growth Factor** Receptor PI3K Converts PIP2 to PIP3 Activates Akt Cell Survival **Apoptosis**

Senkyunolide I Neuroprotective Pathway

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Caption: Senkyunolide I promotes cell survival via the PI3K/Akt pathway.

Conclusion and Future Directions



Senkyunolide N represents a promising lead compound for the development of novel therapeutics. While direct experimental evidence for its biological activities is currently scarce, the extensive research on related senkyunolides provides a strong rationale for its investigation. Future studies should focus on elucidating the specific pharmacological profile of Senkyunolide N, including its anti-inflammatory, neuroprotective, and cardiovascular effects. Detailed mechanistic studies are also warranted to identify its molecular targets and signaling pathways. The experimental frameworks and findings presented in this guide offer a solid foundation for advancing our understanding of Senkyunolide N and unlocking its therapeutic potential.

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References

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